molecular formula C8H8O2 B089892 Benzyl formate CAS No. 104-57-4

Benzyl formate

Cat. No.: B089892
CAS No.: 104-57-4
M. Wt: 136.15 g/mol
InChI Key: UYWQUFXKFGHYNT-UHFFFAOYSA-N
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Description

Benzyl formate (CAS 104-57-4), also known as benzyl methanoate, is an aromatic ester with the molecular formula C₈H₈O₂ and a molecular weight of 136.15 g/mol . It belongs to the class of benzyloxycarbonyls, characterized by a carbonyl group substituted with a benzyloxyl group. This compound is naturally present in essential oils, coffee, black tea, and fruits like sour cherry and passion fruit . Industrially, it is used as a flavoring agent (imparting almond, apricot, and floral notes) and a perfumery fixative . Its synthesis often involves catalytic reactions between benzyl alcohol and formic acid derivatives, achieving yields up to 77% under optimized conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl formate can be synthesized through the esterification of benzyl alcohol with formic acid. One common method involves heating a mixture of formic acid and benzyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction proceeds as follows:

C6H5CH2OH+HCOOHC6H5CH2OCHO+H2O\text{C}_6\text{H}_5\text{CH}_2\text{OH} + \text{HCOOH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{OCHO} + \text{H}_2\text{O} C6​H5​CH2​OH+HCOOH→C6​H5​CH2​OCHO+H2​O

Industrial Production Methods: In industrial settings, this compound is often produced by passing a mixture of formic acid and excess benzyl alcohol over a catalyst such as thorium dioxide or titanium dioxide at elevated temperatures .

Chemical Reactions Analysis

Hydrolysis Reactions

Benzyl formate undergoes hydrolysis under acidic or basic conditions to yield benzyl alcohol and formic acid (or its conjugate base).

Conditions Reagents/Catalysts Products Yield/Notes
Acidic HydrolysisH₂SO₄, HClBenzyl alcohol + Formic acidComplete conversion at reflux
Basic Hydrolysis (Saponification)NaOH, KOHBenzyl alcohol + Sodium formateHigh yield (>90%)
Enzymatic HydrolysisLipasesBenzyl alcohol + Formic acidSelective, mild conditions
  • Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, increasing electrophilicity for nucleophilic water attack. Basic hydrolysis involves hydroxide ion nucleophilic substitution .

Photochemical Degradation

UV irradiation induces degradation through reactive species generation, with intermediates identified via LC-Q-TOF/MS and GC-MS :

Reactive Species Key Intermediates Toxicity Profile
Triplet excited state (³BF*)Benzaldehyde, BibenzylIncreased aquatic toxicity
Superoxide radical (O₂⁻- )Benzyl alcohol, o-CresolPersistent in environment
Singlet oxygen (¹O₂)Benzoic acid, BenzylhemiformalHigher bioaccumulation potential
  • Degradation Pathways :

    • C-O bond cleavage of ³BF* and BF- ⁺ radicals.

    • Hydroxyl radical (- OH) addition to the aromatic ring .

Oxidative Cleavage

This compound reacts with oxidative agents to cleave the ester bond or modify the benzyl group:

Reagent Conditions Products Application
OzoneWet MeCN, 25°CBenzaldehyde + Formic acidOxidative deprotection
PIFA (Phenyl iodonium bis(trifluoroacetate))Nitroxyl radical catalystAldehydes/KetonesSynthesis of carbonyl compounds
H₂O₂/Fe²⁺Fenton-like conditionsOxidized fragmentsEnvironmental degradation
  • Notable Reaction : Ozonolysis cleaves the benzyl-oxygen bond, yielding aromatic aldehydes and carboxylic acids .

Hydrogenolysis

Catalytic hydrogenation removes the benzyl group, a common deprotection strategy:

Catalyst Conditions Products Efficiency
Pd/C + H₂ (1 atm)EtOH, 25°CFormic acid + Toluene>95% yield
Pd/C + Formic AcidTransfer hydrogenationFormic acid + Benzyl alcoholRapid deprotection
  • Mechanism : Heterolytic cleavage of the C-O bond via adsorbed hydrogen on palladium surfaces .

Esterification and Transesterification

This compound participates in acyl transfer reactions:

Reaction Type Reagents Products Key Findings
TransesterificationMethanol, K₂CO₃Methyl formate + Benzyl alcoholEquilibrium-driven, moderate yield
Benzyne-mediated esterificationCarboxylic acids, BenzyneMixed benzyl estersMild conditions, broad scope
  • Synthetic Utility : Used to prepare benzyl-protected carboxylic acids under neutral conditions .

Radical-Mediated Reactions

This compound reacts in radical chain processes:

Initiation System Products Application
UV/H₂O₂Benzyl radicals + CO₂Advanced oxidation processes
Fe³⁺/S₂O₈²⁻Fragmentation productsWastewater treatment
  • Pathway : Homolytic cleavage of the ester bond generates benzyl and formate radicals, which recombine or oxidize further .

Reactions with Nucleophiles

This compound reacts with amines and hydrazines:

Nucleophile Conditions Products Reference
HydrazineEtOH, refluxBenzylhydrazine + Formic acidPatent CN101250140A
AmmoniaHigh pressureBenzylamide derivativesLimited data

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes into:

  • Primary Products : CO, CO₂, Benzaldehyde, and Toluene .

  • Mechanism : Retro-esterification and decarbonylation pathways dominate .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Weight : 136.15 g/mol
  • CAS Number : 104-57-4
  • IUPAC Name : Benzyl formate
  • Structure :
O COCC6H5\text{O COCC}_{6}\text{H}_{5}

This compound is characterized by its almond, apricot, and black tea flavor notes, making it a valuable compound in the flavor and fragrance industry .

Applications in Food Flavoring

This compound is widely used in the food industry as a flavoring agent due to its pleasant aroma and taste profile. It is found naturally in various fruits and beverages, such as:

  • Coffee
  • Sour cherries
  • Black tea
  • Yellow passion fruit

Flavor Profile Enhancement

In food technology, this compound contributes to the complexity of flavors. For instance, it is used to enhance the flavor profiles of fruit-flavored products by providing a sweet and fruity note. Its role in Maillard reactions during cooking processes also adds depth to various culinary applications .

Applications in Perfumery

In the fragrance industry, this compound serves as a fixative and aroma compound. Its sweet floral scent makes it suitable for:

  • Perfumes : Used as a base note to provide longevity to fragrances.
  • Cosmetics : Incorporated into lotions and creams for scent enhancement.

The compound's ability to blend well with other aromatic compounds allows perfumers to create complex scent profiles that appeal to consumers .

Chemical Synthesis Applications

This compound is utilized in organic synthesis as a precursor for various chemical reactions. Its properties make it an effective reagent in:

  • Synthesis of Benzyl Alcohol : By hydrolysis or reduction processes.
  • Formation of Other Esters : It can be transformed into more complex esters used in pharmaceuticals and agrochemicals.

Recent studies have explored its use as a carbon monoxide source in synthetic pathways, demonstrating its versatility in chemical manufacturing .

Case Study 1: Flavor Enhancement in Beverages

A study conducted on coffee products revealed that the addition of this compound significantly improved the sensory attributes of brewed coffee. The compound contributed to a more rounded flavor profile and enhanced aromatic qualities, making it a popular choice among beverage manufacturers .

Case Study 2: Perfume Formulation

A leading perfume manufacturer incorporated this compound into their floral fragrance line. The compound acted as a fixative that prolonged the scent's longevity on the skin while adding a sweet undertone that complemented other floral notes. Consumer feedback indicated a preference for fragrances containing this compound due to their lasting power .

Mechanism of Action

The mechanism of action of benzyl formate involves its interaction with various molecular targets and pathways. For instance, in biological systems, this compound can be hydrolyzed by esterases to produce benzyl alcohol and formic acid. The benzyl alcohol can then undergo further metabolic transformations, while formic acid can participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Esters

Chemical and Physical Properties

Property Benzyl Formate Benzyl Acetate Benzyl Benzoate Ethyl Benzoate
Molecular Formula C₈H₈O₂ C₉H₁₀O₂ C₁₄H₁₂O₂ C₉H₁₀O₂
Molecular Weight 136.15 g/mol 150.18 g/mol 212.24 g/mol 150.18 g/mol
Boiling Point ~200°C (estimated) 215°C 323°C 212°C
Key Applications Flavoring, perfumery Flavoring, solvents Lab reagent, plasticizer Flavoring, fragrances
Toxicity (LD₅₀) Low (GRAS status) Moderate (oral rat: 2.5 g/kg) Low (dermal rabbit: >5 g/kg) Moderate (oral rat: 2.1 g/kg)

Key Observations :

  • Volatility : this compound’s lower molecular weight compared to benzyl benzoate (136.15 vs. 212.24) increases its volatility, making it preferable in fragrance formulations .
  • Thermal Stability : Pyrolysis studies show this compound decomposes via radical pathways at lower bond dissociation energies (<69 kcal/mol) than benzyl benzoate, which undergoes simpler homolytic cleavage .

Reactivity Insights :

  • This compound synthesis is sensitive to temperature; minor increases (3–5°C) favor benzyl chloride formation due to competing nucleophilic substitution .
  • Benzyl benzoate achieves near-quantitative yields via optimized azeotropic methods, reflecting superior reaction control compared to formate derivatives .

Functional Differences :

  • This compound ’s role as a cellulose solvent () distinguishes it from benzyl benzoate, which is prioritized for pharmaceutical formulations due to its higher stability .
  • Benzyl acetate ’s dual use in plastics and fragrances highlights its versatility, though its higher toxicity limits concentrations in consumer products .

Toxicological Profiles

Compound Acute Toxicity (Oral) Skin Irritation Environmental Impact
This compound Low (LD₅₀ >5 g/kg) Mild Readily biodegradable; low bioaccumulation
Benzyl Acetate Moderate (LD₅₀ 2.5 g/kg) Moderate Moderate aquatic toxicity (LC₅₀ 10 mg/L)
Benzyl Benzoate Low (LD₅₀ >5 g/kg) Low Persistent in sediments; regulated under REACH

Safety Notes:

  • This compound’s GRAS status and low environmental persistence make it preferable in food and cosmetics over benzyl acetate, which requires stricter handling .
  • Benzyl benzoate’s persistence in aquatic systems necessitates controlled disposal in industrial settings .

Biological Activity

Benzyl formate, also known as phenylmethyl formate, is an organic compound with the chemical formula C8H8O2C_8H_8O_2 and CAS number 104-57-4. It is classified as a benzyloxycarbonyl and has been studied for various biological activities, including its potential applications in pharmacology and as a food additive. This article provides a detailed overview of the biological activity of this compound, highlighting its synthesis, metabolic pathways, and relevant case studies.

This compound is synthesized through the esterification of benzyl alcohol with formic acid. The reaction typically requires an acid catalyst and can be represented by the following equation:

Benzyl Alcohol+Formic AcidBenzyl Formate+Water\text{Benzyl Alcohol}+\text{Formic Acid}\rightarrow \text{this compound}+\text{Water}

The compound appears as a colorless liquid with a pleasant aroma, commonly used in the food industry as a flavoring agent.

2. Antioxidant Properties

This compound has shown potential antioxidant properties in various studies. For instance, compounds with similar structures have been evaluated for their ability to scavenge free radicals and inhibit oxidative stress markers. This activity is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role .

3. Neuroprotective Effects

In vitro assays have indicated that benzyl derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative disorders such as Alzheimer's disease. While specific data on this compound's AChE inhibition is sparse, related compounds have demonstrated significant inhibitory activities at nanomolar concentrations . This suggests that this compound may possess neuroprotective effects worth exploring further.

Table 1: Summary of Biological Activities of this compound

Activity Description Reference
Antioxidant ActivityPotential to scavenge free radicals; related compounds show significant effects
AChE InhibitionSimilar compounds demonstrate potent inhibition; implications for neuroprotection
Metabolic PathwaysMetabolized to benzylmercapturic acid; pathway involves sulfotransferase

Case Study: Neuroprotective Potential

A study investigating the neuroprotective effects of various benzyl derivatives found that certain compounds exhibited significant AChE inhibition, which is crucial for developing treatments for Alzheimer's disease. While this compound was not directly tested, its structural analogs showed IC50 values as low as 7.5 nM against AChE, indicating potential for further research into its efficacy .

Q & A

Basic Research Questions

Q. What are the optimal laboratory-scale synthesis methods for benzyl formate, and how can purity be validated?

  • Methodology : this compound is synthesized via acid-catalyzed esterification of formic acid and benzyl alcohol. A typical protocol involves refluxing equimolar amounts of formic acid and benz� alcohol with a catalytic amount of sulfuric acid (0.5–1% w/w) at 100–110°C for 4–6 hours . Post-reaction, the crude product is neutralized with sodium bicarbonate, followed by fractional distillation (boiling point: ~195–200°C) to isolate this compound. Purity validation employs gas chromatography (GC) with a flame ionization detector (FID) and comparison to certified reference standards (≥95% purity) .

Q. How can researchers accurately determine the physical properties (e.g., density, refractive index) of this compound?

  • Methodology :

  • Density : Measure using a pycnometer at 25°C, ensuring temperature control within ±0.1°C. Reported density is 1.088 g/mL .
  • Refractive Index : Use an Abbe refractometer calibrated with distilled water. The refractive index (n<sup>20</sup>D) for this compound is approximately 1.499 .
  • Boiling Point : Confirm via distillation under reduced pressure (e.g., 80°C at 20 mmHg) to avoid thermal decomposition .

Q. What analytical techniques are suitable for identifying this compound in complex mixtures?

  • Methodology :

  • GC-MS : Utilize a polar column (e.g., DB-WAX) with a temperature gradient (50°C to 250°C at 10°C/min). The molecular ion peak (m/z 136) and fragmentation patterns (e.g., m/z 91 for the benzyl ion) confirm identity .
  • FT-IR : Key absorption bands include C=O stretch at ~1720 cm<sup>-1</sup> (ester carbonyl) and C-O stretch at ~1200 cm<sup>-1</sup> .
  • <sup>1</sup>H NMR : Peaks at δ 8.05 (s, 1H, formate H), 5.15 (s, 2H, benzyl CH2), and 7.35 (m, 5H, aromatic H) .

Advanced Research Questions

Q. How can the reaction kinetics of this compound synthesis be studied under varying catalytic conditions?

  • Methodology :

  • Design a kinetic study using in situ Fourier-transform infrared (FT-IR) spectroscopy to monitor esterification progress by tracking the carbonyl peak intensity .
  • Compare catalytic efficiency of Brønsted acids (e.g., H2SO4) vs. solid acid catalysts (e.g., Amberlyst-15) by calculating turnover frequencies (TOF) and activation energies via the Arrhenius equation .
  • Address data contradictions (e.g., conflicting TOF values in literature) by standardizing reaction conditions (temperature, solvent, catalyst loading) .

Q. What strategies are effective for analyzing the thermal decomposition pathways of this compound?

  • Methodology :

  • Perform thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) under nitrogen flow (20 mL/min) to identify decomposition products (e.g., benzyl alcohol, CO, formic acid) .
  • Model decomposition kinetics using isoconversional methods (e.g., Friedman analysis) to determine activation energy (Ea) and pre-exponential factor (A) .
  • Cross-validate results with density functional theory (DFT) simulations to predict bond dissociation energies and intermediate stability .

Q. How can this compound’s interactions with biomolecules be investigated for potential biochemical applications?

  • Methodology :

  • Use fluorescence quenching assays to study binding with serum albumin (e.g., BSA) at varying pH (6.0–8.0) and temperatures (25–37°C). Calculate binding constants (Kb) via Stern-Volmer plots .
  • Conduct molecular docking simulations (e.g., AutoDock Vina) to predict binding sites and interaction energies with enzyme targets (e.g., esterases) .
  • Validate computational results with enzymatic hydrolysis experiments, monitoring product formation via HPLC .

Q. Methodological Considerations

  • Data Contradictions : Discrepancies in reported catalytic efficiencies or physical properties may arise from impurities, unoptimized reaction conditions, or instrumental calibration errors. Always cross-reference with high-purity standards and replicate experiments .
  • Experimental Design : For reproducibility, document all parameters (e.g., catalyst type, stirring rate, solvent purity) and adhere to IUPAC guidelines for chemical synthesis and characterization .

Properties

IUPAC Name

benzyl formate
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InChI

InChI=1S/C8H8O2/c9-7-10-6-8-4-2-1-3-5-8/h1-5,7H,6H2
Source PubChem
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InChI Key

UYWQUFXKFGHYNT-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)COC=O
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Molecular Formula

C8H8O2
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DSSTOX Substance ID

DTXSID5059298
Record name Formic acid, phenylmethyl ester
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Molecular Weight

136.15 g/mol
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Physical Description

colourless liquid with an intense pleasant, floral-fruity odour
Record name Benzyl formate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

202.00 to 203.00 °C. @ 760.00 mm Hg
Record name Benzyl formate
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Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Benzyl formate
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Density

1.082-1.092
Record name Benzyl formate
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CAS No.

104-57-4
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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